N-(1,3-benzothiazol-2-yl)-2-[(5-chlorothiophen-2-yl)sulfonyl]acetamide
Description
N-(1,3-Benzothiazol-2-yl)-2-[(5-chlorothiophen-2-yl)sulfonyl]acetamide is a heterocyclic acetamide derivative characterized by a benzothiazole core linked to a sulfonylacetamide moiety substituted with a 5-chlorothiophene group.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(5-chlorothiophen-2-yl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3S3/c14-10-5-6-12(21-10)22(18,19)7-11(17)16-13-15-8-3-1-2-4-9(8)20-13/h1-6H,7H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIJJCVMZCTRTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-[(5-chlorothiophen-2-yl)sulfonyl]acetamide typically involves multiple steps, starting with the preparation of the benzothiazole and chlorothiophene intermediates. The key steps include:
Formation of Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.
Chlorothiophene Synthesis: The chlorothiophene moiety can be synthesized by chlorination of thiophene using reagents like sulfuryl chloride.
Coupling Reaction: The final step involves coupling the benzothiazole and chlorothiophene intermediates through a sulfonylation reaction, typically using sulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-[(5-chlorothiophen-2-yl)sulfonyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-[(5-chlorothiophen-2-yl)sulfonyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[(5-chlorothiophen-2-yl)sulfonyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways, modulating processes such as cell signaling and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Sulfonyl vs. Sulfanyl Groups Target Compound: The sulfonyl group (-SO₂-) in the target compound increases polarity and hydrogen-bonding capacity compared to sulfanyl (-S-) analogues. 5-Chlorothiophene vs. Other Aromatic Substituents: The 5-chlorothiophene in the target compound differs from compounds like N-(1,3-benzothiazol-2-yl)-2-(piperazine-1-yl)acetamide (), where a piperazine group replaces the sulfonyl-thiophene moiety. Piperazine derivatives often exhibit improved solubility but may reduce target specificity .
Biological Activity Inhibitory Activity: The compound N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) () demonstrated a pIC₅₀ of 7.8 against CK-1δ, attributed to its trifluoromethyl and trimethoxyphenyl groups. In contrast, the target compound’s chlorothiophene-sulfonyl group may favor interactions with sulfur-binding enzyme pockets . Anticancer Potential: Derivatives like N-(1,3-benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide () showed moderate anticancer activity (IC₅₀ ~10–50 µM), while the sulfonyl group in the target compound could enhance apoptosis induction via ROS modulation .
Synthetic Yields and Methods The target compound’s synthesis (similar to ’s compound 33) yielded 39% via amide coupling, whereas analogues like {4-[5-methoxy-2-(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl benzimidazole-1-sulfonyl]phenoxy}acetic acid methyl ester () achieved 97% yield under optimized coupling conditions. Lower yields in sulfonyl-containing compounds may stem from steric hindrance during sulfonamide formation .
Key Comparative Data Table
Critical Analysis
- Electron-Withdrawing vs. Electron-Donating Groups : Sulfonyl and chlorothiophene groups in the target compound likely enhance stability and binding compared to electron-donating groups (e.g., methoxy in ). However, excessive hydrophobicity from chlorothiophene may limit solubility .
- Heterocyclic Diversity : Thiadiazole- and triazole-containing analogues () show broader bioactivity spectra but require complex synthetic routes. The target compound’s benzothiazole-sulfonyl scaffold balances synthetic feasibility and target selectivity .
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-[(5-chlorothiophen-2-yl)sulfonyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 372.9 g/mol. It features a benzothiazole moiety and a sulfonamide group, which contribute to its biological activities. The structural uniqueness may enhance its efficacy compared to other similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉ClN₂O₃S |
| Molecular Weight | 372.9 g/mol |
| CAS Number | 1021021-02-2 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
The compound also displays anticancer activity , particularly against certain cancer cell lines. Its mechanism involves interference with cellular processes that are critical for cancer cell proliferation and survival. This action suggests that it could be explored further as a therapeutic agent in oncology.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study published in a peer-reviewed journal evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound. Results indicated that this compound had a minimum inhibitory concentration (MIC) significantly lower than many existing antibiotics against several pathogens .
- Anticancer Activity Assessment :
- Mechanistic Studies :
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions requiring careful control of conditions to ensure high yield and purity. Common methods include:
- Formation of Benzothiazole Derivatives : Utilizing benzothiazole precursors and chlorinated thiophene derivatives.
- Sulfonamide Group Attachment : Employing sulfonyl chlorides in reaction with amines to form the sulfonamide linkage.
- Final Acetamide Formation : Conjugating the resulting intermediate with acetic anhydride or acetic acid to yield the final product.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(1,3-benzothiazol-2-yl)-2-[(5-chlorothiophen-2-yl)sulfonyl]acetamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via coupling reactions between 1,3-benzothiazol-2-amine and a sulfonyl chloride derivative. Key steps include:
- Sulfonation of 5-chlorothiophene-2-thiol using chlorosulfonic acid to form the sulfonyl chloride intermediate.
- Condensation with 2-chloroacetamide under reflux in dichloromethane, using carbodiimide-based coupling agents (e.g., EDC) and triethylamine as a base.
- Crystallization via slow evaporation of methanol/acetone (1:1) yields pure crystals (mp: 489–491 K). Reaction temperature (273 K for coupling) and solvent polarity critically affect yield (60–75%) and purity .
Q. How is the molecular structure of this compound validated, and what crystallographic data confirm its conformation?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals:
- A twisted geometry between the benzothiazole and chlorothiophene rings (dihedral angle ~79.7°).
- Intermolecular N–H⋯N hydrogen bonds forming infinite 1D chains along the [100] axis, stabilizing the crystal lattice.
- Bond lengths (C–S: 1.76 Å, S=O: 1.43 Å) and angles align with standard values for sulfonamides. Refinement using riding models (C–H = 0.95 Å) confirms structural integrity .
Q. What in vitro assays are used to evaluate its biological activity (e.g., enzyme inhibition)?
- Methodology :
- Lipoxygenase (LOX) inhibition : Spectrophotometric monitoring of linoleic acid oxidation at 234 nm. IC₅₀ values are calculated using dose-response curves (0.1–100 µM) .
- Antioxidant activity : DPPH radical scavenging assays (λ = 517 nm) and FRAP (ferric reducing power) tests, with IC₅₀ compared to ascorbic acid .
Advanced Research Questions
Q. How do substituent modifications (e.g., Cl vs. F) on the thiophene ring affect bioactivity and binding affinity?
- Methodology :
- SAR studies : Synthesize analogs with halogen substitutions (e.g., 5-F, 5-Br) and compare LOX inhibition via molecular docking (AutoDock Vina).
- Chlorine at the 5-position enhances hydrophobic interactions with LOX’s active site (ΔG = −8.2 kcal/mol vs. −7.5 kcal/mol for 5-F).
- Electron-withdrawing groups (e.g., Cl) increase sulfonyl group electrophilicity, improving enzyme binding .
Q. What contradictions exist in reported IC₅₀ values for this compound, and how can they be resolved?
- Methodology :
- Discrepancies arise from assay conditions (e.g., pH, solvent DMSO concentration). Normalize data using:
- Standardized protocols : Fixed DMSO concentration (≤1% v/v) and pre-incubation (10 min at 310 K).
- Control benchmarks : Compare with known inhibitors (e.g., nordihydroguaiaretic acid for LOX).
- For example, IC₅₀ for LOX inhibition varies from 12 µM (pH 7.4) to 25 µM (pH 6.8) due to protonation of the sulfonamide group .
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence its pharmacokinetic properties?
- Methodology :
- Solubility studies : Shake-flask method in PBS (pH 7.4) shows low solubility (0.12 mg/mL), attributed to strong crystal packing via N–H⋯O hydrogen bonds (2.89 Å).
- Permeability assays : Parallel artificial membrane permeability (PAMPA) reveals moderate blood-brain barrier penetration (Pe = 4.2 × 10⁻⁶ cm/s), influenced by the sulfonyl group’s polarity .
Q. What in vivo models are suitable for validating its anti-inflammatory activity, and how do results compare to in vitro data?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
